molecular formula C10H8BrFN2O2 B15234743 Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B15234743
M. Wt: 287.08 g/mol
InChI Key: FNTMKBPXHVYVSY-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a versatile pyrazolopyridine-based building block specifically designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features both bromo and fluoro substituents on its fused heterocyclic core, which are highly valuable handles for further synthetic modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) and functional group interconversions . The presence of the ester group also offers flexibility for hydrolysis to the corresponding acid or conversion to other derivatives, making it a crucial intermediate in the exploration of structure-activity relationships (SAR). Researchers value this scaffold for constructing targeted molecular libraries aimed at screening for new biological activities. Analogs of the pyrazolopyridine family are frequently investigated in the development of potential therapeutic agents, and this bifunctional bromo-fluoro variant provides enhanced capability for creating diverse and complex molecules efficiently . The product is provided with guaranteed high purity and consistency. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H8BrFN2O2

Molecular Weight

287.08 g/mol

IUPAC Name

ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)7-4-13-14-5-6(11)3-8(12)9(7)14/h3-5H,2H2,1H3

InChI Key

FNTMKBPXHVYVSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC(=CN2N=C1)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent type, position, and functional groups, which influence their physicochemical properties and applications. Below is a comparative analysis:

Table 1: Comparison of Ethyl 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate with Analogs
Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Yield (%) Purity (%) Key Applications
This compound Br (6), F (4) C₁₀H₈BrFN₂O₂ 287.09 N/A 97% Pharmaceutical intermediate
Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate Br (6), OMe (4) C₁₁H₁₁BrN₂O₃ 307.12 30% 95% HIV-1 reverse transcriptase inhibitor
Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate Br (4), F (6) C₁₀H₈BrFN₂O₂ 287.09 N/A 97% Kinase inhibitor precursor
Ethyl 6-bromo-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate Br (6), Me (7) C₁₁H₁₁BrN₂O₂ 283.12 N/A ≥97% Fragment-based drug design
6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carbaldehyde Br (6), F (4), CHO (3) C₈H₄BrFN₂O 243.04 N/A N/A Aldehyde-functionalized intermediate

Key Observations

Substituent Position and Reactivity: The 4-fluoro-6-bromo isomer (target compound) and its 4-bromo-6-fluoro positional analog (CAS 2177264-85-4) share identical molecular formulas but differ in halogen placement. This positional variation may affect electronic properties and regioselectivity in downstream reactions .

Synthetic Accessibility :

  • Methoxy-substituted analogs achieve moderate yields (7–30%) under nucleophilic aromatic substitution conditions, whereas halogenated derivatives (e.g., fluoro/bromo) may require palladium-catalyzed cross-coupling for functionalization .
  • The 7-methyl derivative (CAS 2387600-95-3) is synthesized via Suzuki coupling, highlighting the versatility of boronate intermediates in accessing diverse analogs .

Applications in Drug Discovery :

  • 4-Methoxy-6-bromo analogs are prioritized in HIV-1 reverse transcriptase studies due to their electron-donating groups, which stabilize interactions with hydrophobic enzyme pockets .
  • Fluorinated derivatives (e.g., 4-fluoro-6-bromo) are favored in kinase inhibitor development for their improved metabolic stability and membrane permeability .

Commercial Availability :

  • The target compound and its analogs are marketed as pharmaceutical intermediates by suppliers like BLD Pharm Ltd. and Aaron Chemicals LLC. , with prices ranging from $225/100 mg for fluoro-bromo derivatives to $225–$250/100 mg for methyl-substituted variants .

Biological Activity

Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant research findings, highlighting its potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C10H8BrFN2O2
  • Molecular Weight : 287.09 g/mol
  • CAS Number : 2177263-63-5
  • Purity : Typically ≥95% .

Synthesis

The synthesis of this compound involves several key steps including bromination and fluorination reactions of pyrazolo[1,5-a]pyridine derivatives. These synthetic pathways have been optimized to enhance yield and purity, facilitating extensive research into its biological applications .

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound. Research indicates that it can inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : The compound has shown efficacy in inhibiting kinases that are crucial for cancer progression.
  • Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
StudyCell LineIC50 Value (µM)Mechanism
A549 (Lung)12.5Kinase inhibition
MCF7 (Breast)8.3Apoptosis induction

These findings suggest that this compound may serve as a promising candidate for developing new anticancer therapies .

Enzymatic Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways:

  • Cyclooxygenase (COX) : Inhibiting COX enzymes may help reduce inflammation and pain.
  • Phosphodiesterases (PDEs) : It may modulate signaling pathways implicated in various diseases.

Anticancer Activity

A notable study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine derivatives against several cancer cell lines. The results indicated significant growth inhibition with IC50 values ranging from 8 to 15 µM across different cell lines .

Fluorination Impact on Bioavailability

Research has shown that the introduction of fluorine into the molecular structure can enhance the bioavailability and efficacy of pyrazolo[1,5-a]pyridine derivatives. This modification may improve pharmacokinetic properties and therapeutic outcomes in vivo .

Q & A

Q. Basic

  • Solubility : Limited aqueous solubility due to the aromatic core; formulation with co-solvents (e.g., PEG) may improve bioavailability.
  • Stability : Susceptible to ester hydrolysis under acidic/basic conditions; stability studies in simulated gastric fluid are recommended .

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